molecular formula C60H86O19 B021989 Halichondrin B CAS No. 103614-76-2

Halichondrin B

Katalognummer B021989
CAS-Nummer: 103614-76-2
Molekulargewicht: 1111.3 g/mol
InChI-Schlüssel: FXNFULJVOQMBCW-VZBLNRDYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Halichondrin B is a polyether macrolide originally isolated from the marine sponge Halichondria okadai by Hirata and Uemura in 1986 . It has been reported to have exquisite anticancer activity against murine cancer cells both in culture and in in vivo studies .


Synthesis Analysis

The synthesis of Halichondrin B has been a subject of interest due to its complex molecular structure and potent antitumor properties . The reverse approach to make Halichondrin B resulted in the shortest route to this highly complex and important molecule . This total synthesis represents the shortest of the previously reported approaches to this complex natural product .


Molecular Structure Analysis

Halichondrin B’s molecular structure and potent antitumor properties inspired the design and synthesis of variations (aka analogs) . The molecule’s structure is synthetically challenging, which served as a motivation to pursue the project .


Chemical Reactions Analysis

The synthesis of Halichondrin B and its analogs require initial bonding of carbon atoms, and then bonding of carbon and oxygen atoms, to construct cyclic ethers, key building blocks essential to making the molecules . The sequence was flipped to make the carbon-oxygen connections first, known as the Nicholas etherification .


Physical And Chemical Properties Analysis

Halichondrin B is a polyether macrolide . Its chemical formula is C60H86O19 and it has a molar mass of 1111.329 g·mol −1 .

Wissenschaftliche Forschungsanwendungen

  • Mechanism of Action : Halichondrin B inhibits tubulin polymerization and microtubule assembly, potentially targeting the vinca domain of tubulin. This mechanism underpins its cytotoxic effects (Bai et al., 1991).

  • Synthetic Analogs : NSC 707389, a synthetic analog of halichondrin B, has shown greater potency than the parent compound in inhibiting tubulin assembly and nucleotide exchange on α-tubulin (Dabydeen et al., 2006). Similarly, the macrocyclic ketone analog E7389 can induce apoptosis in human cancer cells and has shown significant in vivo anticancer efficacy (Kuznetsov et al., 2004).

  • Antitumor Activity : Halichondrin B exhibits extraordinary in vitro cytotoxicity and in vivo antitumor efficacy. Its truncated analog NSC 707389 is in late clinical trials, highlighting its potential as an anticancer agent (Bai & Hamel, 2009).

  • Clinical Applications : Eribulin mesylate, an analogue of halichondrin B, has been approved for the treatment of metastatic breast cancer and has shown to improve overall survival in several patient subgroups (Dybdal-Hargreaves et al., 2015). It has also demonstrated efficacy in treating liposarcoma and various other neoplasms (Garnock-Jones & Lyseng-Williamson, 2016).

  • Structural Variants and Synthesis : Research efforts have focused on synthesizing various structural variants of halichondrin B and exploring their bioactive properties. For instance, isohomohalichondrin B and other variants from the marine sponge Lissodendoryx sp. have shown remarkable cytotoxicity and potential antitumor properties (Hickford et al., 2009).

Zukünftige Richtungen

The importance of Halichondrin B lies in its potential for further improvement and application to the rapid synthesis of other members of the halichondrin family as well as novel designed analogs as potential drug candidates . Further simplification of the synthesis process is expected to not only reduce the steps of the synthesis but also improve the overall yield, resulting in a more efficient and cost-effective chemical process for making this type of compound .

Eigenschaften

InChI

InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28+,29+,31+,32-,33+,34-,35+,36+,37+,38+,39-,40+,41-,42+,43+,44+,45-,46+,47+,49+,50+,51+,52-,53+,54+,55+,56-,57+,58+,59-,60+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNFULJVOQMBCW-JWNPXFETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H](O4)[C@H](C[C@H](CO)O)O)C)C)O[C@H]9C[C@H](C1=C)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H86O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1111.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10079877

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Halichondrin B
Reactant of Route 2
Halichondrin B
Reactant of Route 3
Halichondrin B
Reactant of Route 4
Halichondrin B
Reactant of Route 5
Halichondrin B
Reactant of Route 6
Halichondrin B

Citations

For This Compound
3,880
Citations
RL Bai, KD Paull, CL Herald, L Malspeis… - Journal of Biological …, 1991 - Elsevier
… available, so only halichondrin B was studied in detail. Halichondrin B did not interfere with … Halichondrin B was therefore compared with other agents which interfere with the binding of …
Number of citations: 504 www.sciencedirect.com
TD Aicher, KR Buszek, FG Fang… - Journal of the …, 1992 - ACS Publications
… The enone was successfully transformed into halichondrin B … 50-60%, and the synthetic halichondrin B was confirmed to be … the same way as for halichondrin B except that hydrolysis of …
Number of citations: 538 pubs.acs.org
E Hamel - Pharmacology & therapeutics, 1992 - Elsevier
This paper summarizes published data on the interactions of tubulin with antimitotic compounds that inhibit the binding of vinca alkaloids to the protein. These are all relatively complex …
Number of citations: 239 www.sciencedirect.com
RF Luduen̄a, MC Roach, V Prasad… - Biochemical pharmacology, 1993 - Elsevier
… between halichondrin B and tubulin, in this study we examined the effects of halichondrin B and … We found that: (1) halichondrin B and homohalichondrin B both inhibited formation of an …
Number of citations: 82 www.sciencedirect.com
MJ Towle, KA Salvato, J Budrow, BF Wels… - Cancer research, 2001 - AACR
… Halichondrin B is a highly potent anticancer agent originally … has hampered efforts to develop halichondrin B as a new … macrocyclic ketone analogues of halichondrin B, ER-076349 …
Number of citations: 643 aacrjournals.org
KC Nicolaou, S Pan, Y Shelke, D Das… - Journal of the …, 2021 - ACS Publications
… (2) Several other total syntheses of halichondrin B and other members of the family [eg, … (5) In this Article we disclose a new synthetic strategy for the total synthesis of halichondrin B (1), …
Number of citations: 19 pubs.acs.org
A McBride, SK Butler - American journal of health-system …, 2012 - academic.oup.com
… Eribulin is a halichondrin B analogue with a novel mechanism of action distinct from taxanes, vinca alkaloids, and ixabepilone. The unique mechanism of action, including the formation …
Number of citations: 59 academic.oup.com
G Kuznetsov, MJ Towle, H Cheng, T Kawamura… - Cancer research, 2004 - AACR
… E7389, a macrocyclic ketone analog of the marine natural product halichondrin B, currently … are similar or identical to those of parental halichondrin B. In an attempt to understand the …
Number of citations: 310 aacrjournals.org
R Bai, TL Nguyen, JC Burnett, O Atasoylu… - Journal of chemical …, 2011 - ACS Publications
… Here, we demonstrate that [ 3 H]-labeled halichondrin B (HB), a complex, sponge-derived natural product, is bound to and dissociated from tubulin rapidly at one binding site per αβ-…
Number of citations: 64 pubs.acs.org
LT Vahdat, B Pruitt, CJ Fabian, RR Rivera… - Journal of Clinical …, 2009 - researchgate.net
Purpose Eribulin mesylate (E7389), a nontaxane microtubule dynamics inhibitor, is a structurally simplified, synthetic analog of the marine natural product halichondrin B. This open-…
Number of citations: 293 www.researchgate.net

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.